![molecular formula C8H4BrClO2 B2869354 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one CAS No. 1153450-18-0](/img/structure/B2869354.png)
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C8H4BrClO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one typically involves the bromination and chlorination of benzofuran derivatives. One common method involves the reaction of benzofuran with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzofuran ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-chlorobenzofuran: A closely related compound with similar chemical properties.
7-Bromo-5-chlorobenzofuran: Another derivative with the bromine and chlorine atoms in different positions.
5-Chloro-7-bromobenzofuran: A compound with the same molecular formula but different structural arrangement.
Uniqueness
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.
The compound has the following chemical characteristics:
- IUPAC Name: this compound
- Molecular Formula: C9H6BrClO2
- CAS Number: 1153450-18-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. The benzofuran scaffold is known for its diverse pharmacological activities, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Research Findings:
- In vitro studies demonstrated that derivatives of benzofuran exhibit significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL against various bacterial strains .
- A specific study on benzofuran derivatives indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties, suggesting that the presence of bromine and chlorine atoms plays a crucial role in their bioactivity .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been explored extensively. These compounds have shown promise in inhibiting the growth of cancer cells through various mechanisms.
Case Studies:
- A series of benzofuran derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications on the benzofuran structure significantly enhanced their anticancer activity .
- Another study reported that specific derivatives exhibited potent inhibitory effects on cancer cell proliferation, with IC50 values lower than 10 µM against several cancer types, including breast and lung cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Key Findings:
- Substituents at specific positions on the benzofuran ring significantly influence biological activity. For instance, halogen substitutions at positions 5 and 7 enhance both antimicrobial and anticancer properties .
- The presence of electron-withdrawing groups has been shown to increase potency against bacterial strains, while electron-donating groups tend to diminish activity .
Data Summary
Biological Activity | MIC (µg/mL) | IC50 (µM) | Target Organism/Cell Line |
---|---|---|---|
Antimicrobial | 0.78 - 6.25 | - | S. aureus, E. coli |
Anticancer | - | <10 | Breast cancer cell lines |
Properties
IUPAC Name |
5-bromo-7-chloro-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETJSJMINFSMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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